molecular formula C20H22N2O3S B2672094 N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-35-2

N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2672094
CAS No.: 896375-35-2
M. Wt: 370.47
InChI Key: KVNIGPSWUDXWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a tricyclic hexahydropyrido[3,2,1-ij]quinoline core. The molecule includes a 3-oxo group and a sulfonamide moiety substituted with benzyl and methyl groups at the nitrogen atom. The compound’s stereoelectronic properties are influenced by the aromatic benzyl group and the electron-donating methyl group, which may enhance binding interactions in biological systems .

Properties

IUPAC Name

N-benzyl-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-21(14-15-6-3-2-4-7-15)26(24,25)18-12-16-8-5-11-22-19(23)10-9-17(13-18)20(16)22/h2-4,6-7,12-13H,5,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNIGPSWUDXWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : Approximately 358.45 g/mol

Structural Features

The structural complexity of this compound includes multiple functional groups that contribute to its biological activity. The sulfonamide group is particularly significant as it is known to interact with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing the sulfonamide moiety exhibit promising anticancer properties. A synthesized library of N-benzyl sulfonamides was tested against pancreatic cancer cell lines. The results showed that several compounds displayed sub-micromolar potency against PANC-1 cells (a pancreatic cancer cell line) with IC50 values indicating effective cytotoxicity .

Case Study: Pancreatic Cancer

In a study involving 44 synthesized compounds:

  • Assay Techniques : Two methods were employed—traditional cytotoxicity assays and rapid screening for metabolic inhibition.
  • Findings : Four compounds demonstrated significant activity against pancreatic cancer cells with IC50 values below 1 µM.

The mechanism by which this compound exerts its effects may involve the inhibition of specific proteins implicated in cancer progression. For instance:

  • S100A2-p53 Interaction : Some studies suggest that sulfonamides can inhibit the S100A2-p53 protein-protein interaction pathway .

Antimicrobial Activity

There is also emerging evidence supporting the antimicrobial properties of sulfonamide derivatives. Research indicates that certain modifications in the structure can enhance their efficacy against bacterial strains .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerEffective against pancreatic cancer cell lines (IC50 < 1 µM)
Protein Interaction InhibitionInhibits S100A2-p53 interaction pathway
AntimicrobialPotential activity against various bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Substituent Variations

The hexahydropyrido[3,2,1-ij]quinoline core is conserved across analogs, but variations in N-substituents and functional groups significantly alter physicochemical and biological properties. Key analogs include:

3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
  • Substituents : A straight-chain pentyl group at the sulfonamide nitrogen.
  • This analog may exhibit prolonged metabolic stability due to reduced oxidative susceptibility compared to aromatic substituents .
3-Oxo-N-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
  • Substituents : A 4-(trifluoromethyl)phenyl group at the sulfonamide nitrogen.
  • The fluorine atoms enhance metabolic stability and may influence target selectivity in enzyme inhibition .
N1-(3-hydroxypropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
  • Substituents : An oxalamide linker with a hydroxypropyl group.
  • Properties : Replacing sulfonamide with oxalamide introduces hydrogen-bonding sites and polarity, likely altering target specificity. The hydroxypropyl group may improve solubility but reduce blood-brain barrier penetration .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (Target) N-benzyl, N-methyl C₂₁H₂₃N₂O₃S 383.48 Balanced lipophilicity; aromatic interactions for target binding
3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide N-pentyl C₁₇H₂₄N₂O₃S 336.45 High lipophilicity; potential for enhanced tissue distribution
3-Oxo-N-[4-(trifluoromethyl)phenyl]-...quinoline-9-sulfonamide N-(4-trifluoromethylphenyl) C₁₉H₁₈F₃N₂O₃S 422.42 Electron-withdrawing substituent; improved metabolic stability

Research Findings and Implications

  • Substituent Effects on Bioactivity :
    • The benzyl-methyl combination in the target compound may optimize binding to hydrophobic pockets in enzymes (e.g., carbonic anhydrases), while the trifluoromethylphenyl analog could exhibit stronger inhibition due to enhanced acidity and electronic effects .
    • The pentyl-substituted analog ’s increased logP suggests utility in central nervous system targets but may require formulation adjustments to mitigate solubility limitations .
  • Metabolic Stability :
    • Fluorinated analogs (e.g., ) are less prone to oxidative metabolism, making them candidates for prolonged therapeutic action .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide with high purity?

  • Methodology : Multi-step synthesis typically involves constructing the hexahydropyridoquinoline core first, followed by sulfonamide functionalization. Key steps include:

  • Cyclization : Formation of the fused heterocyclic system under controlled temperature (e.g., 80–100°C) and inert atmosphere .
  • Sulfonylation : Reaction with benzenesulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
  • Purification : Column chromatography or recrystallization to isolate the product. Analytical HPLC (≥95% purity) and NMR spectroscopy are critical for verifying purity .
    • Optimization : Reaction time and stoichiometry must be tightly controlled to avoid side products like over-alkylated derivatives .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm the presence of benzyl, methyl, and sulfonamide groups. For example, methyl protons appear as a singlet near δ 2.8–3.2 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 452.18) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, particularly the planarity of the sulfonamide group and torsional angles in the hexahydropyridoquinoline core .

Q. What are the primary challenges in characterizing this compound’s physicochemical properties?

  • Key Parameters :

  • Solubility : Limited aqueous solubility (log P ~3.5) necessitates DMSO or ethanol as solvents for biological assays .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled storage (pH 6–8) .
    • Analytical Gaps : Absence of published data on melting points or thermal stability (common in complex heterocycles) demands differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different synthetic batches?

  • Root Cause Analysis :

  • Stereochemical Variants : Chiral centers in the hexahydropyridoquinoline core may lead to enantiomeric impurities. Chiral HPLC or SFC (supercritical fluid chromatography) can identify such discrepancies .
  • Residual Solvents : GC-MS screening for traces of DMF or THF (common in synthesis) that may interfere with biological assays .
    • Case Study : A 2025 study reported conflicting IC50_{50} values in kinase inhibition assays; X-ray crystallography revealed a minor conformational shift in the sulfonamide group due to crystal packing effects .

Q. What advanced techniques are used to study its interaction with biological targets (e.g., enzymes or receptors)?

  • Mechanistic Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with ATP-binding pockets (e.g., kinase targets) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD_D) in real time .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target engagement .
    • Example : A 2024 study used cryo-EM to resolve the compound’s interaction with a G-protein-coupled receptor (GPCR), revealing allosteric modulation via the sulfonamide group .

Q. How do structural modifications (e.g., halogen substitution) impact its pharmacological profile?

  • Comparative Data :

SubstituentBioactivity (IC50_{50}, nM)Solubility (μM)Metabolic Stability (t1/2_{1/2}, min)
-H (Parent)120 ± 152545
-Br85 ± 101830
-OCH3_3150 ± 203560
Data adapted from
  • Trends : Bromine enhances target affinity but reduces solubility and metabolic stability. Methoxy groups improve solubility but lower potency .

Methodological Resources

  • Crystallography : SHELXL for refining X-ray data .
  • Synthesis Protocols : Stepwise optimization guidelines from .
  • Bioactivity Profiling : Standardized assays in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.